1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Mechanism of Action
Target of Action
It’s structurally related to 1-(2-(difluoromethoxy)phenyl)ethanone , which might suggest similar targets or interactions
Mode of Action
It’s known that the difluoromethoxy group can influence the reactivity and binding affinity of compounds . The compound might interact with its targets, leading to changes in their function or activity. More detailed studies are required to elucidate the precise interactions and resulting changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method due to its efficiency and selectivity. The reaction is conducted under mild conditions, typically at room temperature and atmospheric pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[2-(Difluoromethoxy)phenyl]ethanone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form 1-[2-(Difluoromethoxy)phenyl]ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) under basic conditions.
Major Products:
Oxidation: 1-[2-(Difluoromethoxy)phenyl]ethanone.
Reduction: 1-[2-(Difluoromethoxy)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]ethan-1-ol has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Comparison with Similar Compounds
- 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride
- (S)-2-amino-1-[2-(difluoromethoxy)phenyl]ethan-1-ol
- 1-[2-(Difluoromethoxy)phenyl]ethanone
Comparison: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to its specific structural features, such as the presence of both a difluoromethoxy group and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCMEBGZPSFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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